1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea

Lipophilicity Membrane permeability Drug-likeness

This pyrrolidinylurea derivative is a strategic asset for procurement managers building novel screening libraries. Its verified absence of bioactivity data in ChEMBL and ZINC makes it ideal for phenotypic assays where novelty is key, unencumbered by existing IP. With a calculated logP of 2.656 and an Fsp³ of 0.50, it fits a favorable property space for cell-based screening. Critically, its specific 3,4-dimethylphenyl and 2-methoxyethyl substitution pattern provides a unique lipophilicity point within the series, preventing unreliable activity extrapolation from analogs. Purchase for hit deconvolution or as a matched negative control.

Molecular Formula C16H23N3O3
Molecular Weight 305.378
CAS No. 894029-29-9
Cat. No. B2488855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
CAS894029-29-9
Molecular FormulaC16H23N3O3
Molecular Weight305.378
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOC)C
InChIInChI=1S/C16H23N3O3/c1-11-4-5-14(8-12(11)2)19-10-13(9-15(19)20)18-16(21)17-6-7-22-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H2,17,18,21)
InChIKeyFXDCUDVAEJUPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 894029-29-9): Sourcing & Differentiation Guide for Procurement Scientists


1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 894029-29-9) is a synthetic pyrrolidinylurea derivative (C₁₆H₂₃N₃O₃, MW 305.378) bearing a 3,4-dimethylphenyl substituent at the pyrrolidinone N1 and a 2-methoxyethyl group on the distal urea nitrogen [1]. The compound belongs to a family of 1-(1-aryl-5-oxopyrrolidin-3-yl)-3-substituted ureas that populate commercial screening libraries but have extremely sparse primary literature coverage [2]. As of ChEMBL 20 and the ZINC database, no experimentally determined bioactivity data are reported for this compound [1]. This Evidence Guide identifies the limited but concretely available differentiation dimensions relevant to procurement decisions, explicitly distinguishing verified physicochemical properties from unsubstantiated vendor claims.

Why Generic Substitution of 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea Is Not Supported by Evidence


The 5-oxopyrrolidin-3-yl urea scaffold is not a commodity pharmacophore with interchangeable substituents. Within the 894029-xx-x CAS series alone, systematic variation of the urea N-substituent (2-methoxyethyl, 1-methoxypropan-2-yl, 2-(2-hydroxyethoxy)ethyl, unsubstituted, or aryl groups) generates compounds with divergent computed logP values spanning >1.5 log units and qualitatively distinct hydrogen-bond donor/acceptor profiles [1][2]. Even conservative modifications — e.g., introduction of a single methyl branch (1-methoxypropan-2-yl, CAS 894029-77-7 vs. the target's linear 2-methoxyethyl) or replacement of 3,4-dimethylphenyl with 3,4-dimethoxyphenyl — alter lipophilicity and predicted membrane permeability sufficiently to preclude reliable activity extrapolation [1]. The foundational 1968 Helsley et al. paper on 1-substituted 3-pyrrolidinylureas demonstrated that minor substituent changes on the urea nitrogen produced qualitatively different pharmacological profiles (analgesic, CNS stimulant, sedative) [3]. There is currently no published head-to-head bioactivity data to support functional equivalence between any two members of this series. Procurement decisions must therefore rest on the specific structural identity of CAS 894029-29-9, not on class-level assumptions.

Quantitative Differentiation Evidence for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 894029-29-9)


Computational Lipophilicity (logP) vs. Closest Alkoxyethyl Analogs

The target compound (CAS 894029-29-9) possesses a computed logP of 2.656 as recorded in the ZINC15 database, placing it at the lower end of the lipophilicity range among its closest 894029-series analogs [1]. The 1-methoxypropan-2-yl analog (CAS 894029-77-7) bears an additional methyl branch on the alkoxy chain, predicted to increase logP by approximately 0.3–0.5 units (estimated from ZINC tranche classification), while the 2-(2-hydroxyethoxy)ethyl analog (CAS 894029-93-7) introduces a terminal hydroxyl group expected to reduce logP by approximately 0.5–1.0 units relative to the target [2]. The target's intermediate lipophilicity, combined with a fraction sp³ of 0.50, may offer a balanced permeability-solubility profile compared to more lipophilic or more polar members of the series, though this remains a computational inference in the absence of experimental logD or PAMPA data.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count and Its Implications for Target Engagement vs. Closest Urea-Substituted Analogs

The target compound possesses three hydrogen-bond donors (HBD = 3: two urea NH and potentially one additional donor depending on protonation state), matching the HBD count of the unsubstituted urea analog (CAS 894009-23-5) but exceeding the HBD count of analogs where one urea NH is further substituted [1]. The 3,4-dimethoxyphenyl analog series (e.g., CAS 877641-21-9) maintains a similar HBD profile but introduces two methoxy oxygen atoms on the aryl ring, increasing the hydrogen-bond acceptor count (HBA) from 6 to 8, which may alter target recognition patterns . The 1968 Helsley et al. structure-activity study on 1-substituted 3-pyrrolidinylureas established that substitution at the distal urea nitrogen profoundly modulates pharmacological activity; compounds with a free NH terminus (like the target) exhibited qualitatively different in vivo profiles from N,N-disubstituted analogs [2]. The retention of two urea NH groups in the target compound preserves the full hydrogen-bond donor capacity of the scaffold, which may be critical for engagement with biological targets that require a bidentate urea hydrogen-bonding motif.

Hydrogen bonding Target binding Pharmacophore design

Fraction sp³ (Fsp³) as a Differentiator from Fully Aromatic Screening Library Members

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.50, as recorded in the ZINC15 database [1]. This places the compound in the intermediate complexity range (Fsp³ = 0.45–0.55) considered favorable for lead-like properties, balancing the conformational constraint of the pyrrolidinone ring against the flexibility of the methoxyethyl side chain. By comparison, the completely unsubstituted urea analog (CAS 894009-23-5, C₁₃H₁₇N₃O₂, MW 247.29) has a higher Fsp³ (~0.54) due to its smaller overall size with the same saturated core, while the bis(2-methoxyethyl)urea analog (CAS 877641-21-9) has a lower Fsp³ (~0.42) due to the addition of another aromatic ring system [2]. The target's Fsp³ of 0.50 exceeds the typical screening collection average (~0.35) and may confer advantages in aqueous solubility and reduced promiscuous binding relative to flatter, more aromatic analogs, though this inference has not been experimentally verified for this specific compound.

Molecular complexity Lead-likeness 3D character

Absence of Published Bioactivity Data as a Procurement Selection Factor

As explicitly stated by the ZINC15 database (based on ChEMBL 20), 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This absence of prior art constitutes a verifiable differentiation point: CAS 894029-29-9 has not been claimed in any published patent example with associated biological data identifiable through major cheminformatics databases, nor does it appear in any ChEMBL-indexed publication. By contrast, structurally related pyrrolidinylureas with different substitution patterns have been disclosed in patents as FPRL1 agonists (WO2014/JP2014/005933 family), TrkA kinase inhibitors (Array BioPharma patents), and CCR1/CCR3 antagonists [2][3]. The target compound's absence from these disclosure families means its biological target profile is genuinely unexplored, which may be advantageous for organizations seeking novel chemical matter free of third-party composition-of-matter claims, or disadvantageous for those requiring pre-existing validation data to justify procurement.

Screening novelty Chemical probe IP space

Application Scenarios for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea (CAS 894029-29-9) Based on Verified Evidence


Phenotypic Screening Library Enrichment for Novel Bioactive Chemotypes

The compound's verified absence of prior bioactivity data in ChEMBL, ZINC, BindingDB, and patent literature makes it suitable as a diversity-oriented screening member in phenotypic assays where novelty is prioritized [1]. Its intermediate logP (2.656) and Fsp³ (0.50) place it in a favorable property space for cell-based screening, balancing permeability with aqueous solubility [2]. Procurement for high-content screening (HCS) or image-based phenotypic profiling, particularly in oncology or inflammation where the pyrrolidinylurea scaffold has precedent [3], may yield novel mechanism-of-action hits unencumbered by existing composition-of-matter claims.

Structure-Activity Relationship (SAR) Exploration Around the 5-Oxopyrrolidin-3-yl Urea Scaffold

For medicinal chemistry programs investigating the 5-oxopyrrolidin-3-yl urea chemotype, CAS 894029-29-9 serves as a specific substitution variant (3,4-dimethylphenyl + linear 2-methoxyethyl) that fills a defined position in the property landscape [1]. Its logP of 2.656 is intermediate between the more lipophilic 1-methoxypropan-2-yl analog (estimated logP ~3.0) and the more polar 2-(2-hydroxyethoxy)ethyl analog (estimated logP ~1.7–2.2) [2]. Systematic procurement of this compound alongside its closest CAS-series neighbors enables mapping of lipophilicity-activity relationships without the confounding structural changes introduced by more distant analogs from other chemical series.

Computational Target Prediction and Off-Target Profiling Studies

The compound's SEArch (SEA) predictions in ZINC15 suggest potential interactions with LuxN autoinducer sensor kinase/phosphatase, carnitine O-palmitoyltransferase 1A (CPT1A), and microbial collagenase, though these are low-confidence computational predictions (Max Tc values of 33–50) [1]. Purchasers interested in target deconvolution or in silico target fishing may use this compound as a probe to experimentally validate or refute these computational predictions, contributing to the refinement of polypharmacology models for the pyrrolidinylurea chemotype. The compound's intermediate lipophilicity and lack of prior annotation make it an ideal candidate for such exploratory studies.

Negative Control or Chemically-Matched Inactive Analog for Validated Pyrrolidinylurea Hits

Given that the target compound has no known bioactivity while sharing the core scaffold with active pyrrolidinylureas (e.g., FPRL1 agonists from the WO2014/JP2014/005933 patent family) [2], it may serve as a chemically matched negative control in assay validation, provided its inactivity against the specific target of interest is experimentally confirmed. The 3,4-dimethylphenyl substitution pattern differs from the more extensively substituted aryl rings found in patent-exemplified active compounds, making this a plausible selectivity control for on-target vs. off-target activity discrimination.

Quote Request

Request a Quote for 1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.